molecular formula C11H14N2O2 B12918930 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one CAS No. 2655-53-0

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one

Cat. No.: B12918930
CAS No.: 2655-53-0
M. Wt: 206.24 g/mol
InChI Key: LIKOWDCOCDXHHB-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one (CAS 2655-53-0) is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This pyrazolidin-3-one derivative features a 2-hydroxyethyl functional group attached to the para-position of its phenyl ring, a structure that may be of significant interest in medicinal chemistry research. The pyrazolidin-3-one core is a well-studied scaffold in pharmaceutical development. Compounds based on this structure, such as phenazone (antipyrine) and phenylbutazone, have historically been used as analgesics and anti-inflammatory agents . The presence of the hydroxyethyl group on the phenyl ring provides a handle for further chemical modification, making this compound a potential versatile building block or intermediate in the synthesis of more complex molecules. Researchers can exploit this functional group for conjugation, salt formation, or to enhance the water solubility of derived compounds. While the specific biological activity and mechanism of action for this exact molecule may not be fully elucidated, its structural similarity to biologically active pyrazole and pyrazolidinone analogues suggests potential research applications in developing novel therapeutic agents . Investigations may include its use as a key intermediate in synthesizing compounds for screening against various biological targets. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2655-53-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)phenyl]pyrazolidin-3-one

InChI

InChI=1S/C11H14N2O2/c14-8-6-9-1-3-10(4-2-9)13-7-5-11(15)12-13/h1-4,14H,5-8H2,(H,12,15)

InChI Key

LIKOWDCOCDXHHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C2=CC=C(C=C2)CCO

Origin of Product

United States

Preparation Methods

Reactants and Conditions

  • β-Hydroxypropionic acid derivative : The acid component is typically a β-hydroxypropionic acid substituted with hydroxyalkyl groups such as 2-hydroxyethyl. This provides the hydroxyethyl substituent on the pyrazolidinone ring.

  • Aryl hydrazine : The hydrazine component is 4-(2-hydroxyethyl)phenylhydrazine or a related phenylhydrazine derivative substituted with hydroxyalkyl groups.

  • Catalyst : Acid catalysts such as anhydrous p-toluenesulfonic acid or other strong acids are used to promote cyclization.

  • Solvent : Aromatic solvents like toluene, xylene, chlorobenzene, or solvent-free melt conditions are employed. Solvents that form azeotropes with water are preferred to facilitate water removal during cyclization.

  • Temperature : The reaction is typically conducted at 110–140 °C, with 125–135 °C being optimal for cyclization.

  • Molar ratios : The molar ratio of β-hydroxypropionic acid to hydrazine is generally between 1:1 and 1:3, with 1:1.5 to 1:2.5 preferred for good yields.

Reaction Procedure

  • Hydrazide Formation :
    The β-hydroxypropionic acid derivative and 4-(2-hydroxyethyl)phenylhydrazine are combined in the chosen solvent or melt. The mixture is stirred at moderate temperature to form the hydrazide intermediate.

  • Cyclization :
    Without isolating the hydrazide, an acid catalyst is added (or is already present), and the reaction mixture is heated to 125–135 °C. Water formed during cyclization is continuously removed by azeotropic distillation or vacuum to drive the reaction forward.

  • Isolation :
    After completion, the reaction mixture is cooled, and the product this compound is isolated by filtration or extraction, followed by purification such as recrystallization.

Advantages of One-Pot Process

  • Reduced number of intermediates and purification steps
  • Shorter reaction times
  • Higher overall yields (reported yields around 60–70% for similar compounds)
  • Simplified process control

Research Findings and Data Summary

Parameter Typical Range/Value Notes
β-Hydroxypropionic acid type 2-hydroxyethyl substituted Provides hydroxyethyl group on phenyl ring
Aryl hydrazine 4-(2-hydroxyethyl)phenylhydrazine Hydrazine component
Acid catalyst p-Toluenesulfonic acid (anhydrous) Promotes cyclization
Solvent Toluene, xylene, chlorobenzene, or melt Solvent choice affects water removal
Temperature 110–140 °C (optimal 125–135 °C) Ensures efficient cyclization
Molar ratio (acid:hydrazine) 1:1 to 1:3 (preferred 1:1.5 to 1:2.5) Influences yield and reaction rate
Reaction time 3 hours typical Sufficient for complete cyclization
Yield ~60–70% (for related pyrazolidinones) Depends on exact conditions and purity
Water removal Vacuum or azeotropic distillation Drives cyclization equilibrium

Alternative Synthetic Routes and Functionalization

  • Hydrazine hydrate treatment : Some methods use hydrazine hydrate in alcohol solvents (methanol, ethanol) at 20–100 °C to form pyrazolidinones from β-keto esters or related precursors, but these are less direct for the hydroxyethyl-substituted phenyl derivative.

  • Stepwise functionalization : After pyrazolidinone core formation, N-1 alkylation or reductive alkylation can be performed to introduce substituents, but for 1-(4-(2-hydroxyethyl)phenyl) substitution, direct use of the corresponding arylhydrazine is preferred.

  • Use of protecting groups : In some syntheses, protecting groups like benzyloxycarbonyl (Cbz) are used on amino groups to facilitate selective reactions, but for the target compound, direct synthesis without protection is common.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pyrazolidinone ring structure contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyethyl group in the target compound likely increases hydrophilicity compared to lipophilic substituents like isopropyl (logP reduction) or chlorophenyl (electron-withdrawing effect). This could enhance aqueous solubility and metabolic stability .

Patented compounds (e.g., ) employ palladium-catalyzed cross-coupling (Suzuki reaction), which may be applicable for introducing aryl groups to the pyrazolidinone core .

Biological Relevance :

  • Pyrazolidin-3-ones with methoxy or isopropyl groups exhibit cholecystokinin (CCK) receptor antagonism, critical for gastrointestinal and neurological disorders .
  • Hydroxyethyl-containing analogs (e.g., ’s pyrrole carboxamide) are designed for enhanced solubility and target engagement in kinase inhibitors, implying similar advantages for the target compound .

Biological Activity

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one, commonly referred to as 4-(2-Hydroxyethyl)-1-phenyl-pyrazolidin-3-one, is a synthetic compound belonging to the pyrazolidinone class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The following sections explore its biological activity in detail, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N3_{3}O, with a molecular weight of approximately 218.24 g/mol. The structure features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a hydroxyethyl substituent that enhances its reactivity and biological properties.

Structure Overview

FeatureDescription
Core Structure Pyrazolidinone
Functional Groups Hydroxyethyl, phenyl
Molecular Weight 218.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl group engages in π-π interactions with aromatic residues in proteins, which may affect enzymatic activity and receptor interactions.

Biological Activities

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration in various models of inflammation.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Analgesic Effects : Similar to other pyrazolidinone derivatives, this compound may possess analgesic properties, making it a candidate for pain management therapies .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, suggesting effective inhibition of inflammatory mediators.

Case Study 2: Antimicrobial Activity

In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This highlights its potential utility in treating bacterial infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other pyrazolidinone derivatives is essential.

CompoundAnti-inflammatory ActivityAntimicrobial ActivityAnalgesic Activity
This compound HighModerateModerate
Phenylbutazone Very HighLowHigh
Phenazone ModerateModerateVery High

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one, and what are their critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of phenylhydrazine derivatives with β-ketoesters or cyclic ketones. For example, pyrazolidin-3-one derivatives are synthesized via cyclization reactions under acidic or basic conditions, followed by functionalization of the phenyl ring with a 2-hydroxyethyl group. Key parameters include temperature control (e.g., reflux in ethanol or THF), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization. Structural analogs reported in similar compounds highlight the importance of protecting groups for hydroxyl moieties during synthesis to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyrazolidinone ring and the 2-hydroxyethylphenyl substituent. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches. Mass spectrometry (MS) verifies molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement provides precise bond lengths, angles, and intermolecular interactions. SHELX algorithms are robust for small-molecule refinement, particularly for resolving hydrogen-bonding networks involving the hydroxyl group .

Q. What are the standard protocols for purity assessment and stability testing?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (>95% is typical for research-grade material). Stability studies involve accelerated degradation under thermal (40–60°C), humidity (75% RH), and light exposure conditions. Mass balance and degradation product identification via LC-MS are essential for validating storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • In vitro assays : Use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory activity. For example, measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid for COX).
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or pyrazolidinone ring and compare activity. Pyrazolidinone derivatives with electron-withdrawing groups on the phenyl ring have shown enhanced LOX inhibition in related studies .

Q. What strategies resolve contradictions in crystallographic data during refinement, such as disordered solvent molecules or thermal motion artifacts?

  • Methodological Answer :

  • Disordered Solvents : Apply SQUEEZE in PLATON to model electron density from disordered solvent molecules. Validate with Hirshfeld surface analysis to ensure solvent contributions are accurately partitioned.
  • Thermal Motion : Use anisotropic displacement parameters (ADPs) in SHELXL to model atomic vibrations. For severe disorder, consider twinning refinement or alternative space group assignments. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How can computational methods complement experimental data in optimizing the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., CCK receptors) to identify binding hotspots.
  • ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability. For instance, the 2-hydroxyethyl group may enhance aqueous solubility but increase metabolic oxidation risk. Prioritize derivatives with balanced logP values (1–3) for further synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Purity Verification : Replicate assays using independently synthesized batches to rule out impurities.
  • Assay Variability : Standardize protocols (e.g., enzyme source, buffer pH) to minimize inter-lab variability. For example, LOX inhibition assays using recombinant human enzymes may yield different results than plant-derived enzymes.
  • Structural Isomers : Use chiral HPLC or SC-XRD to confirm stereochemistry, as racemic mixtures or diastereomers can exhibit divergent activities .

Structural Modification Strategies

Q. What functionalization approaches enhance the compound’s pharmacological profile while retaining core activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the hydroxyl group with a methanesulfonamide (-SO₂NH₂) to improve metabolic stability.
  • Ring Hybridization : Fuse the pyrazolidinone ring with a pyrimidine moiety to mimic purine scaffolds, potentially enhancing kinase inhibition. Prior studies on triazine hybrids demonstrate improved binding affinity via π-π stacking .

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